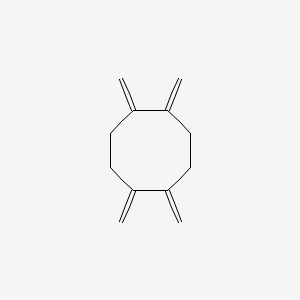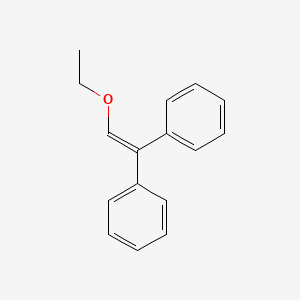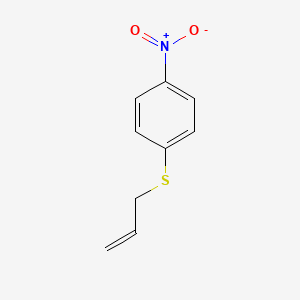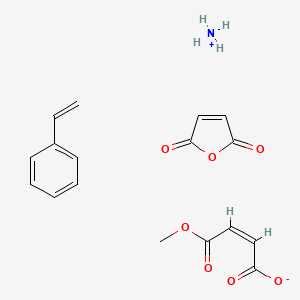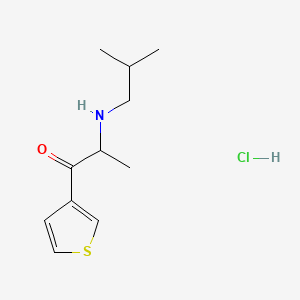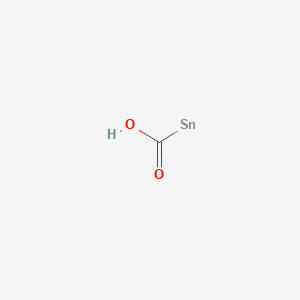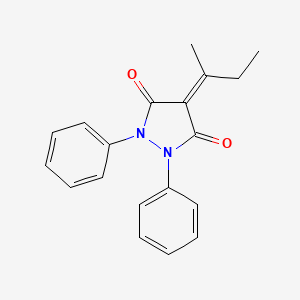
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Méthodes De Préparation
The synthesis of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione. Another approach is the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . These methods typically require specific reaction conditions, such as the use of sodium methoxide for cyclization and the presence of glacial acetic acid for condensation reactions .
Analyse Des Réactions Chimiques
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkaline hydrogen peroxide for epoxidation and aryldiazonium salts for azo coupling . The major products formed from these reactions include oxiranes and arylazo derivatives .
Applications De Recherche Scientifique
This compound has found extensive applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various derivatives, including dyes and pharmaceuticals . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in veterinary medicine . Additionally, it has applications in the development of color photography sensitizers and analytical procedures involving metal chelate dye structures .
Mécanisme D'action
The mechanism of action of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- involves its interaction with molecular targets and pathways. As a nonsteroidal anti-inflammatory drug (NSAID), it exerts its effects by inhibiting the production of prostaglandins, which are involved in inflammation and pain . This inhibition is achieved through the reduction of prostaglandin H and prostacyclin production .
Comparaison Avec Des Composés Similaires
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be compared with other similar compounds, such as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) and 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione . These compounds share similar structural features but differ in their specific substituents and applications. For example, phenylbutazone is widely used as an anti-inflammatory drug, while 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione has applications in dye synthesis .
Propriétés
Numéro CAS |
26485-82-5 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-butan-2-ylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
Clé InChI |
DNDYNVXYUBUZFM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)


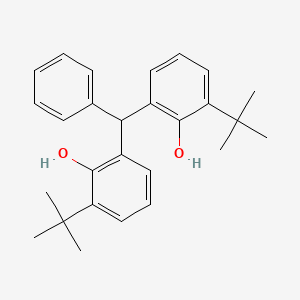
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
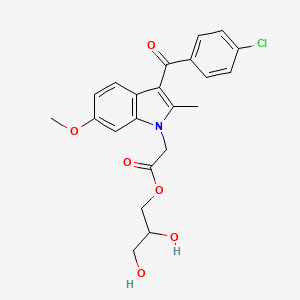
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
